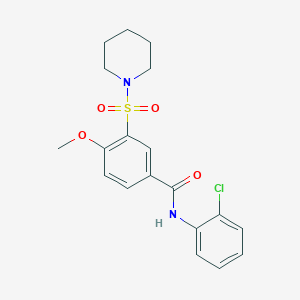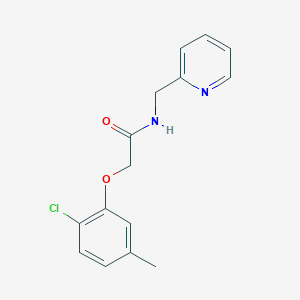![molecular formula C20H28N2O B4539983 2-[1-cyclopentyl-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol](/img/structure/B4539983.png)
2-[1-cyclopentyl-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol
Beschreibung
Synthesis Analysis
The synthesis of related piperazine derivatives involves optimized technological parameters such as raw material ratio, reaction time, and temperature. For instance, one study describes the preparation of a similar compound through a reaction involving bromophenylmethyl-4-chlorobenzene and 2-hydroxyethylpiperazine, yielding the product in high efficiency (Wang Jin-peng, 2013).
Molecular Structure Analysis
Quantum chemical calculations using density functional theory (DFT) have been carried out to understand the geometries and vibrational wavenumbers of related molecules. These studies provide insights into the stability of the molecule arising from hyperconjugative interactions and charge delocalization as analyzed using natural bond orbital (NBO) analysis (R. Mekala et al., 2015).
Chemical Reactions and Properties
Reactions involving similar compounds, such as aminomethylation processes to produce β-aminoketones which then react with cyclohexylmagnesium halide, demonstrate the compound's reactivity and potential for further chemical modifications. These processes highlight the molecule's versatile chemical behavior and its potential as a precursor for various pharmacologically active derivatives (N. Z. Akopyan et al., 2013).
Physical Properties Analysis
The analysis of the molecule's physical properties often involves studying its crystalline forms and the impact of different crystallization methods on its polymorphism. Such studies are essential for understanding the molecule's stability and solubility, which are critical for its application in different fields (Robin A Weatherhead-Kloster et al., 2005).
Chemical Properties Analysis
The chemical properties of related compounds have been explored through their analgesic, anti-inflammatory, and antitumor activities. These properties are determined by the compound's molecular structure, highlighting the importance of functional groups and their placement within the molecule. For example, derivatives have shown significant activities in various biological assays, underscoring the potential therapeutic applications of such molecules (E. Palaska et al., 1993).
Eigenschaften
IUPAC Name |
2-[1-cyclopentyl-4-(3-phenylprop-2-ynyl)piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O/c23-16-12-20-17-21(13-6-9-18-7-2-1-3-8-18)14-15-22(20)19-10-4-5-11-19/h1-3,7-8,19-20,23H,4-5,10-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZRTPJHZJENOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2CCO)CC#CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24786129 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[1-Cyclopentyl-4-(3-phenylprop-2-yn-1-yl)piperazin-2-yl]ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1-(4-methylphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B4539913.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-(4-bromobenzyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4539922.png)
![methyl 1-butyl-3-methyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4539924.png)
![N-(3-chlorophenyl)-2-{4-[(2,4-dimethylphenyl)amino]-4-oxobutanoyl}hydrazinecarboxamide](/img/structure/B4539930.png)
![2,4-dichloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]-5-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4539932.png)
![2-[({4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)carbonyl]benzoic acid](/img/structure/B4539934.png)
![2-({2-cyano-3-[4-(pentyloxy)phenyl]acryloyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4539940.png)
![N-[3-(aminocarbonyl)-4-(2,4-dichlorophenyl)-2-thienyl]nicotinamide](/img/structure/B4539948.png)


![1-(1-adamantyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4539969.png)

